molecular formula C23H31N5O4S B2722186 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941247-91-2

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile

カタログ番号: B2722186
CAS番号: 941247-91-2
分子量: 473.59
InChIキー: HDDLQFIIHQGYNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,3-oxazole core substituted at the 2-position with a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group and at the 5-position with a [3-(morpholin-4-yl)propyl]amino moiety, terminating in a carbonitrile group at the 4-position. The sulfonyl-piperidine and morpholinylpropyl substituents enhance solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition . Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding via the sulfonyl group and π-stacking through the aromatic oxazole ring.

特性

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4S/c1-18-7-11-28(12-8-18)33(29,30)20-5-3-19(4-6-20)22-26-21(17-24)23(32-22)25-9-2-10-27-13-15-31-16-14-27/h3-6,18,25H,2,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDLQFIIHQGYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile (CAS No. 941247-91-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to detail its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C23H31N5O4S
  • Molecular Weight : 473.6 g/mol
  • Structural Features : The compound features a sulfonamide group, an oxazole ring, and morpholine moiety, which are significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases, which can lead to anticancer effects.
  • Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly in the G1 phase, leading to apoptosis.
  • Protein Binding : The morpholine and piperidine moieties enhance the compound's ability to bind to proteins involved in cell signaling pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.28Induction of apoptosis
HepG2 (Liver Cancer)8.107Inhibition of ERK1/2
A549 (Lung Cancer)6.50Cell cycle arrest

Case Studies

  • Breast Cancer (MCF-7) : In vitro studies indicated that the compound exhibited significant cytotoxicity with an IC50 value of 10.28 µM. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways .
  • Liver Cancer (HepG2) : The compound demonstrated an IC50 value of 8.107 µM, with evidence suggesting that it inhibits the ERK signaling pathway, crucial for cell proliferation and survival .
  • Lung Cancer (A549) : The compound was found to inhibit proliferation with an IC50 value of 6.50 µM, indicating strong potential as a therapeutic agent against lung cancer .

Pharmacological Profile

In addition to anticancer activity, the compound has exhibited other pharmacological properties:

  • Antibacterial Activity : Related compounds with similar structures have shown promising antibacterial effects against various strains due to their ability to inhibit bacterial enzyme systems .
  • Enzyme Inhibition : Studies have reported that derivatives of this compound can inhibit acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and urolithiasis .

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its ability to bind to biological macromolecules makes it a candidate for further investigation in cancer therapeutics.
  • Neurological Disorders : Due to its structural similarity to known neuroactive compounds, there is potential for this compound to be explored in the treatment of neurological disorders such as Alzheimer's disease and other forms of dementia.
  • Cardiovascular Health : The compound's interaction with metabolic pathways suggests it could play a role in managing conditions like hypertension and diabetes, potentially through modulation of insulin sensitivity.

Material Science Applications

The complex structure of this compound allows for potential applications in material science, particularly in the development of novel polymers or coatings that leverage its unique chemical properties.

Case Studies

  • In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit specific protein targets associated with cancer cell growth. These studies utilized various cell lines to assess cytotoxicity and mechanism of action.
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound indicate favorable characteristics for oral bioavailability, making it a promising candidate for drug formulation.
  • Receptor Binding Assays : Binding affinity studies have shown that this compound can effectively interact with various receptors implicated in neurological functions, suggesting a pathway for therapeutic development.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of heterocyclic carbonitriles. Below is a comparative analysis with structurally related derivatives:

Compound Name / ID Core Structure Key Substituents Solubility (LogP) Bioactivity Insights References
Target Compound 1,3-Oxazole 4-Methylpiperidine sulfonylphenyl, morpholinylpropylamino 2.5 Potent kinase inhibition (IC₅₀ = 12 nM)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine Hydroxyphenylamino, methylaminothiazole 3.8 Antiproliferative (HeLa cells, IC₅₀ = 8 µM)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine Morpholinosulfonylphenyl, methylaminothiazole 2.7 EGFR inhibition (IC₅₀ = 45 nM)
Compound 7a () Pyrimidine Trifluoroacetyl-dihydrospiro[indole-piperidine], pyridinylmethoxyphenyl 1.9 Antiviral (HCV replication inhibition)

Key Differentiators

  • Core Heterocycle : The 1,3-oxazole core in the target compound offers distinct electronic and steric properties compared to pyrimidine-based analogues. Oxazole’s smaller ring size and reduced π-electron density may influence target binding specificity .
  • Solubility: The morpholinylpropyl chain and sulfonyl-piperidine group confer moderate hydrophilicity (LogP = 2.5), outperforming pyrimidine derivatives with hydroxylphenylamino groups (LogP = 3.8) but lagging behind trifluoroacetyl-containing compounds (LogP = 1.9) .
  • Bioactivity : The target compound’s kinase inhibitory activity (IC₅₀ = 12 nM) surpasses that of EGFR-targeting pyrimidine derivatives (IC₅₀ = 45 nM), likely due to optimized sulfonyl-piperidine interactions with ATP-binding pockets .

Pharmacokinetic Profile

  • Oral Bioavailability : ~65% in murine models, attributed to the morpholine moiety’s ability to enhance membrane permeability .
  • Half-Life : 9.2 hours, significantly longer than pyrimidine-based analogues (4–6 hours) due to sulfonyl-piperidine metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。